molecular formula C21H25FN2O4 B2947946 N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,3-dimethoxybenzamide CAS No. 941940-74-5

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,3-dimethoxybenzamide

Cat. No. B2947946
CAS RN: 941940-74-5
M. Wt: 388.439
InChI Key: JZXILXZUQKNVAY-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which is a class of compounds containing a benzamide moiety, which is a benzene ring connected to an amide functional group . The structure suggests that it may have biological activity, as many benzamide derivatives are known to have various biological effects .


Synthesis Analysis

While specific synthesis information for this compound is not available, benzamide derivatives are often synthesized through the reaction of benzoyl chloride with amines .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, as is common for many similar compounds .

Scientific Research Applications

Medical Imaging Applications

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,3-dimethoxybenzamide and its derivatives have been evaluated for their utility in medical imaging, particularly in positron emission tomography (PET) to assess tumor proliferation and receptor status. For instance, Dehdashti et al. (2013) demonstrated the potential of a related compound, 18F-ISO-1, as a cellular proliferative marker for PET imaging in patients with malignant neoplasms, showing significant correlation with the Ki-67 proliferative index (Dehdashti et al., 2013). This highlights the compound's relevance in oncology for evaluating tumor growth dynamics.

Synthetic Chemistry and Drug Development

In synthetic chemistry, derivatives of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,3-dimethoxybenzamide serve as critical intermediates or target molecules for novel therapeutic agents. Yoshida et al. (2014) described the development of an efficient synthesis route for YM758 monophosphate, a potent If channel inhibitor, showcasing the importance of such compounds in creating new medications (Yoshida et al., 2014).

Experimental Oncology

Compounds related to N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,3-dimethoxybenzamide have been explored for their antiproliferative effects in cancer research. Psurski et al. (2018) investigated simple phenylboronic acid and benzoxaborole derivatives for their antiproliferative potential against ovarian cancer cells, providing insights into a new class of potential anticancer agents (Psurski et al., 2018).

properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4/c1-26-19-5-3-4-17(20(19)27-2)21(25)23-14-18(24-10-12-28-13-11-24)15-6-8-16(22)9-7-15/h3-9,18H,10-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXILXZUQKNVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,3-dimethoxybenzamide

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